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Compound of Interest

Compound Name: Sorbitan monododecanoate

Cat. No.: B148407

The Emulsifying Power of Sorbitan
Monododecanoate in Food Science

Sorbitan monododecanoate, also known as sorbitan laurate or by its commercial name Span
20, is a versatile and widely utilized non-ionic surfactant in the food industry. Its primary
function is as a lipophilic (oil-loving) emulsifier, making it particularly effective in the formation
and stabilization of water-in-oil (W/O) emulsions. It is also frequently used in conjunction with
hydrophilic emulsifiers, such as polysorbates, to create stable oil-in-water (O/W) emulsions.
This application note explores the use of sorbitan monododecanoate in food science and
technology research, providing detailed protocols for its application and summarizing key
gquantitative data.

Sorbitan monododecanoate is produced by the esterification of sorbitol-derived hexitol
anhydrides with lauric acid. In the European Union, it is designated by the E number E493. Its
ability to reduce the interfacial tension between oil and water phases is fundamental to its role
in a variety of food products, including ice cream, margarine, salad dressings, whipped
toppings, and baked goods, where it contributes to improved texture, stability, and shelf-life.[1]

Physicochemical Properties

Understanding the fundamental physicochemical properties of sorbitan monododecanoate is
crucial for its effective application in food formulations.
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Property Value Reference

Critical Micelle Concentration

7.216 x 104 mol/L [2]
(CMC)

Surface Tension at CMC 26.0 mN/m [2]

Applications in Food Emulsions

Sorbitan monododecanoate's lipophilic nature makes it an excellent choice for stabilizing
W/O emulsions. In O/W emulsions, it works synergistically with high HLB (Hydrophile-Lipophile
Balance) emulsifiers to create a stable interfacial film around oil droplets, preventing their
coalescence.

Key Application Areas:

» Ice Cream: Improves fat dispersion and aeration, leading to a smoother texture and better
meltdown characteristics.[3]

o Whipped Toppings: Promotes the formation of a stable foam structure, enhancing stiffness
and appearance.

o Salad Dressings: Prevents the separation of oil and vinegar phases, ensuring a homogenous
product.

o Margarine and Spreads: Creates a stable water-in-oil emulsion, contributing to the desired
texture and preventing water leakage.

Bakery Products: Improves dough handling and the final texture of baked goods.

Experimental Protocols

The following protocols are based on established methodologies for the preparation and
characterization of food emulsions using sorbitan monododecanoate.

Protocol 1: Preparation of a Model Oil-in-Water (O/W)
Emulsion
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This protocol describes the preparation of a simple O/W emulsion to evaluate the emulsifying
properties of sorbitan monododecanoate in combination with a hydrophilic emulsifier.

Materials:

Sorbitan monododecanoate (Span 20)

Polysorbate 20 (Tween 20)

Vegetable Oil (e.g., Sunflower or Soybean Oil)

Distilled Water

High-shear mixer (e.g., rotor-stator homogenizer)
Procedure:

o Prepare the Aqueous Phase: Dissolve the desired concentration of Polysorbate 20 in distilled
water.

o Prepare the Oil Phase: Dissolve the desired concentration of Sorbitan monododecanoate
in the vegetable oil.

o Heating: Gently heat both the aqueous and oil phases separately to 50°C. This helps to
ensure all components are fully dissolved and reduces the viscosity difference between the
two phases.

o Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing at
a moderate speed with the high-shear mixer.

e Homogenization: Increase the speed of the high-shear mixer to its maximum setting and
homogenize for 5-10 minutes to reduce the droplet size and form a stable emulsion.

e Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Evaluation of Emulsion Stability

The stability of the prepared emulsion can be assessed using various techniques.
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A. Creaming Index Measurement:

Creaming is the upward movement of dispersed oil droplets, leading to the formation of a
concentrated layer at the top of the emulsion.

Procedure:

o Transfer a known volume of the freshly prepared emulsion into a graduated cylinder or a
specialized test tube.

o Seal the container to prevent evaporation.

o Store the emulsion at a constant temperature (e.g., room temperature or refrigerated).

e Atregular time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), measure the height of the
serum (lower, transparent) layer and the total height of the emulsion.

e Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Serum
Layer / Total Height of Emulsion) x 100

B. Droplet Size Analysis:

Droplet size distribution is a critical indicator of emulsion stability. Smaller and more uniform
droplet sizes generally lead to more stable emulsions.

Procedure:

o Immediately after preparation, and at subsequent time intervals, take a small, representative
sample of the emulsion.

» Dilute the sample appropriately with a suitable solvent (usually the continuous phase, e.g.,
water for an O/W emulsion) to prevent multiple scattering effects.

e Analyze the droplet size distribution using a laser diffraction particle size analyzer or a
dynamic light scattering instrument.

e Record the mean droplet diameter (e.g., D[3][4] or Z-average) and the polydispersity index
(PDI).
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Quantitative Data Summary

The following table summarizes the effect of combining a lipophilic emulsifier (PGPR) with
Sorbitan monododecanoate (Span 20) on the droplet size of a water-in-sunflower oil
emulsion. This data illustrates the impact of emulsifier selection on a key physical property of
the emulsion.

. Total Surfactant .
Emulsifier System . Mean Droplet Size (um)
Concentration (wt%)

PGPR only 3 29
PGPR only 5 1.9
Span 20 only 3 38
Span 20 only 5 30

Data adapted from a study on water-in-oil emulsions.
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Caption: Workflow for O/W Emulsion Preparation and Analysis.
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Caption: Mechanism of Emulsion Stabilization by Sorbitan Monododecanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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